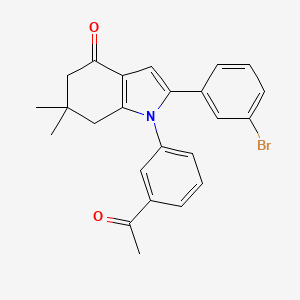
1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound with a unique structure that combines acetyl, bromophenyl, and indole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution, using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions: 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: 1-(3-Carboxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one.
Reduction: 1-(3-Hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one.
Substitution: 1-(3-Acetylphenyl)-2-(3-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one.
科学研究应用
1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
作用机制
The mechanism of action of 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context, such as inhibition of kinases in cancer therapy or modulation of inflammatory pathways.
相似化合物的比较
1-(3-Acetylphenyl)-2-phenyl-6,6-dimethyl-5,7-dihydroindol-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-2-(3-acetylphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one: Isomeric form with different positioning of the acetyl and bromophenyl groups.
Uniqueness: 1-(3-Acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyl and bromophenyl groups allows for diverse chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(3-acetylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO2/c1-15(27)16-6-5-9-19(11-16)26-21(17-7-4-8-18(25)10-17)12-20-22(26)13-24(2,3)14-23(20)28/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQWAHYQMPAOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
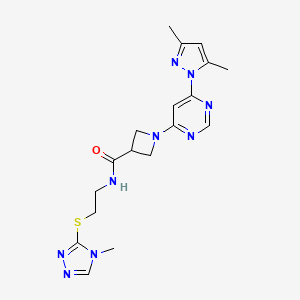
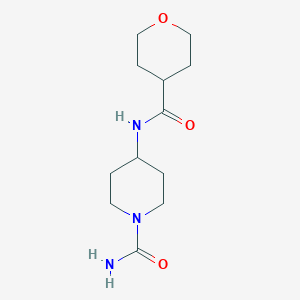
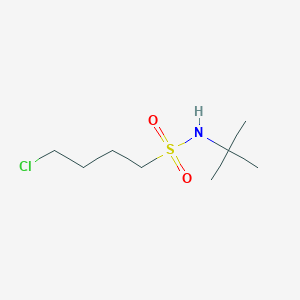
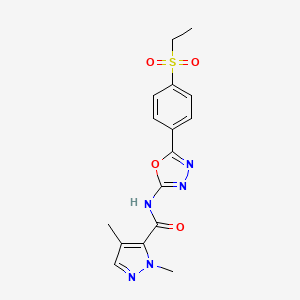
![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)
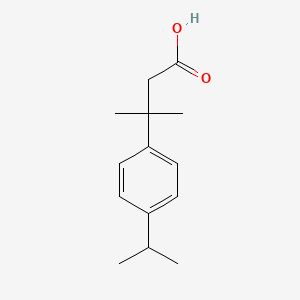


![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)
![6-phenyl-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2909497.png)

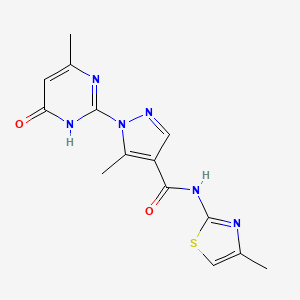
![4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2909501.png)
